molecular formula C19H19FN2O2 B2781386 2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941872-50-0

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2781386
CAS No.: 941872-50-0
M. Wt: 326.371
InChI Key: VHQKRMSCAJEQDV-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an oxopiperidinylphenyl group connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of this compound is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, the compound can prevent the formation of blood clots.

Mode of Action

The compound interacts with its target, factor Xa, by binding to it . This binding inhibits the activity of factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . As a result, the formation of blood clots is prevented.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clot formation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin . This disruption in the pathway leads to a decrease in the formation of fibrin, the main component of blood clots, thereby preventing clot formation.

Result of Action

The molecular effect of the compound’s action is the inhibition of factor Xa, which prevents the conversion of prothrombin to thrombin . On a cellular level, this results in a decrease in the formation of fibrin, preventing the formation of blood clots. This can help prevent conditions caused by blood clots, such as stroke and deep vein thrombosis.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption, distribution, metabolism, and excretion of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through halogenation reactions.

    Preparation of the Oxopiperidinylphenyl Intermediate: This step involves the formation of the oxopiperidinylphenyl intermediate via cyclization reactions.

    Coupling Reaction: The final step is the coupling of the two intermediates using acylation reactions to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is unique due to its specific combination of fluorophenyl and oxopiperidinylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c20-15-6-4-14(5-7-15)13-18(23)21-16-8-10-17(11-9-16)22-12-2-1-3-19(22)24/h4-11H,1-3,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQKRMSCAJEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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